molecular formula C19H15Cl2N3O2S B3561416 N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B3561416
M. Wt: 420.3 g/mol
InChI Key: ZNRJVUFUMCUIDV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based derivative characterized by a 3,4-dichlorophenylacetamide moiety linked via a sulfanyl group to a 4-oxo-3-(allyl)quinazolinone core. Its molecular formula is C₁₉H₁₅Cl₂N₃O₂S, with a molecular weight of 428.3 g/mol . The compound’s structure combines a planar quinazolinone ring system (common in bioactive molecules) with a reactive allyl group and a dichlorophenyl substituent, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-2-9-24-18(26)13-5-3-4-6-16(13)23-19(24)27-11-17(25)22-12-7-8-14(20)15(21)10-12/h2-8,10H,1,9,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJVUFUMCUIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dichlorophenyl group and a quinazoline moiety, which is known for its various biological activities. The presence of the sulfanyl group is also significant as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism of action often involves inhibition of specific enzymes and pathways associated with tumor growth and proliferation. For instance:

  • Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
  • Cytotoxicity : In vitro studies demonstrate that compounds similar to N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

The biological activity of N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : It can interfere with the cell cycle progression, leading to growth inhibition.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

  • Study on Cell Viability : A study evaluated the effects of various quinazoline derivatives on cell viability across different cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to standard treatments .
    Cell LineIC50 (µM)Reference
    MCF-712.5
    HCT-11610.0
    PC-315.0
  • Mechanistic Studies : Further investigations revealed that these compounds could inhibit specific enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. In a study focusing on quinazoline derivatives, it was found that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines. The presence of the dichlorophenyl group is believed to contribute to this activity by influencing the compound's interaction with biological targets involved in cancer progression .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and pathways critical for cancer cell survival. For instance, studies have shown that similar compounds can inhibit topoisomerase activity and induce apoptosis in cancer cells .

Pharmacological Applications

Antimicrobial Properties
Compounds with a similar structure have demonstrated antimicrobial activity against a range of pathogens. The incorporation of a sulfanyl group has been linked to enhanced antibacterial effects . This suggests that N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide could be explored further as a potential antimicrobial agent.

Anti-inflammatory Effects
Research has also indicated that related quinazoline derivatives possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been observed, suggesting that this compound may be beneficial in treating inflammatory diseases .

Material Science

Synthesis of Novel Materials
The unique chemical structure of N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide allows it to be used as a precursor for synthesizing novel materials. Its application in creating polymer composites has been explored, where the compound acts as a cross-linking agent due to its functional groups .

Case Studies

StudyFindings
Anticancer Activity Study (2020) Demonstrated enhanced cytotoxicity of quinazoline derivatives against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics .
Antimicrobial Activity Research (2019) Showed that compounds containing sulfanyl groups exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
Material Science Application (2021) Investigated the use of quinazoline derivatives in polymer synthesis, resulting in materials with improved thermal stability and mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of substituent effects , biological activity , and physical properties , drawing from diverse synthetic and pharmacological studies.

Key Observations :

  • The allyl group on the quinazolinone ring (target compound) may enhance reactivity or conformational flexibility compared to bulkier groups like 4-sulfamoylphenethyl (compound 12) .
  • Substitution on the acetamide’s aryl group significantly impacts activity. For example, replacing 4-fluorophenyl (compound 12, KI = 548.6 nM) with 4-fluorobenzyl (compound 18, KI = 2048 nM) reduces hCA I inhibition by ~4-fold, highlighting the importance of steric and electronic effects .

Key Observations :

  • Para-methyl substitution on the acetamide aryl group (compound 8) increases melting point (315.5°C ) compared to the unsubstituted phenyl analog (compound 5, 269.0°C ), likely due to enhanced crystallinity from symmetry .
  • The target compound’s allyl group may reduce melting point relative to bulkier substituents (e.g., phenethyl in compound I from ), which exhibit stronger intermolecular π-π stacking .
Structural and Crystallographic Insights
  • Crystal Packing : Derivatives like 2-(2-{[4-oxo-3-phenethylquinazolin-2-yl]sulfanyl}ethyl)isoindole () form 3D architectures via C–H···O hydrogen bonds and π-π interactions between quinazolinyl and benzene rings (intercentroid distance = 3.533 Å ) . The target compound’s dichlorophenyl group may similarly engage in halogen bonding.
Antimicrobial and Enzyme Inhibition Potential
  • Antimicrobial Activity : Compounds with tolyl or ethylphenyl acetamide groups (e.g., compounds 6–10 in ) show moderate-to-high antimicrobial activity, suggesting the dichlorophenyl group in the target compound may enhance potency due to increased lipophilicity .
  • Carbonic Anhydrase (hCA) Inhibition : The sulfamoylphenethyl group (compound 12, KI = 548.6 nM) is more effective than allyl or propanamide substituents, indicating that hydrogen-bonding groups enhance enzyme interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

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